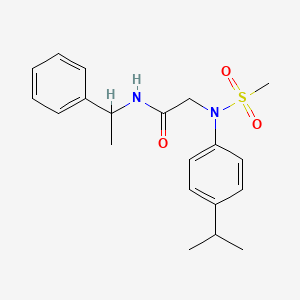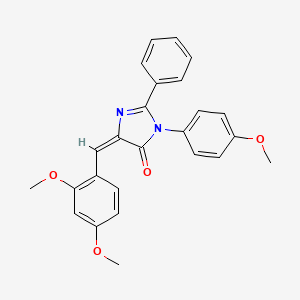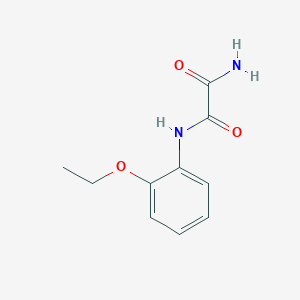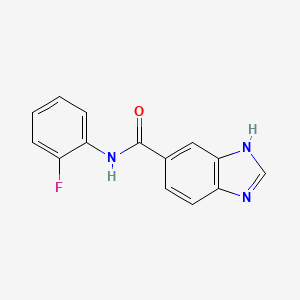
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized through various methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Compound A acts as a selective glucocorticoid receptor modulator (SGRM), which means that it selectively activates the glucocorticoid receptor without activating other steroid receptors, such as the mineralocorticoid receptor. This activation of the glucocorticoid receptor leads to the regulation of gene expression, which can result in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory and immunosuppressive effects in various cell types, including macrophages, T cells, and dendritic cells. Additionally, Compound A has been shown to regulate glucose metabolism and adipogenesis. These effects have been attributed to the activation of the glucocorticoid receptor and subsequent regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for the specific activation of this receptor without activating other steroid receptors. Additionally, Compound A has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of using Compound A is its potential off-target effects, which may limit its specificity in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on Compound A. One potential area of research is the development of more selective SGMRs that can selectively activate specific glucocorticoid receptor isoforms. Additionally, more studies are needed to understand the potential applications of Compound A in various disease models, including cancer, arthritis, and neurodegenerative diseases. Finally, more research is needed to understand the potential off-target effects of Compound A and to develop strategies to minimize these effects.
Métodos De Síntesis
Compound A can be synthesized through various methods, including the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of copper iodide and cesium carbonate. Both methods have been reported to yield Compound A in good yields.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases, including cancer, arthritis, and neurodegenerative diseases. Additionally, Compound A has been used to study the role of the glucocorticoid receptor in various physiological processes, including metabolism, immune response, and stress response.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)17-10-12-19(13-11-17)22(26(4,24)25)14-20(23)21-16(3)18-8-6-5-7-9-18/h5-13,15-16H,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXYEUIFBXYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6235142 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
